molecular formula C21H26N6O2S B6531744 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-64-3

3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531744
M. Wt: 426.5 g/mol
InChI Key: FBJRNOHCRCJVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is 426.18379527 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine' involves the reaction of two key starting materials, namely 4-phenylmethanesulfonylpiperazine and 3,4,5-trimethylpyrazole, followed by a series of chemical reactions to form the final product.

Starting Materials
4-phenylmethanesulfonylpiperazine, 3,4,5-trimethylpyrazole, Sodium hydride, Bromine, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Methanol, Wate

Reaction
Step 1: 4-phenylmethanesulfonylpiperazine is reacted with sodium hydride in dry DMF to form the corresponding piperazine anion., Step 2: Bromine is added to the reaction mixture to form the brominated intermediate., Step 3: The brominated intermediate is reacted with 3,4,5-trimethylpyrazole in the presence of sodium hydroxide to form the desired pyridazine intermediate., Step 4: The pyridazine intermediate is treated with hydrochloric acid to form the final product., Step 5: The final product is extracted using ethyl acetate and purified using methanol and water.

properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-16-17(2)24-27(18(16)3)21-10-9-20(22-23-21)25-11-13-26(14-12-25)30(28,29)15-19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRNOHCRCJVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

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